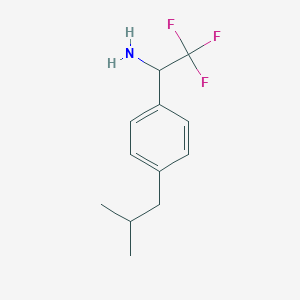
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H16F3N This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with an isobutylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-isobutylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with trifluoromethyl magnesium bromide to form 2,2,2-trifluoro-1-(4-isobutylphenyl)ethanol.
Amination: The intermediate alcohol is then converted to the corresponding amine using reagents such as ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanamine: Similar structure but lacks the isobutyl group.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Similar structure with a p-tolyl group instead of the isobutyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChI Key |
KXSCWEXUUHHXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















